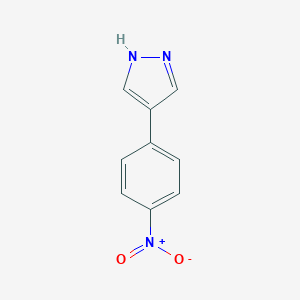

4-(4-nitrophenyl)-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Sciences

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. wisdomlib.orgresearchgate.netglobalresearchonline.net This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. wisdomlib.orgglobalresearchonline.netnih.gov The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the synthesis of diverse derivatives with tailored biological and physical properties. wisdomlib.orgnih.gov Its ability to act as a versatile scaffold in drug design has made it a "pharmacophore," a key structural feature responsible for a drug's biological activity. hilarispublisher.com

The aromatic nature of the pyrazole ring contributes to its stability, while the presence of two nitrogen atoms allows for various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets. globalresearchonline.net Electrophilic substitution reactions typically occur at the 4-position of the pyrazole ring, while nucleophilic attacks are favored at the 3 and 5-positions, providing multiple avenues for functionalization. nih.govnih.gov

Overview of Nitrophenyl-Substituted Pyrazole Systems

The introduction of a nitrophenyl group onto the pyrazole scaffold significantly influences the compound's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can modulate the electron density of the entire molecule. This electronic effect can enhance the biological activity and alter the compound's interaction with molecular targets. researchgate.net

Nitrophenyl-substituted pyrazoles have been the subject of extensive research. For instance, studies have shown that the position of the nitro group on the phenyl ring can impact the compound's antifungal activity. researchgate.net Furthermore, the presence of the nitrophenyl moiety can be exploited in various chemical transformations. The nitro group can be reduced to an amino group, providing a handle for further derivatization and the creation of more complex molecules.

Research Trajectories for 4-(4-nitrophenyl)-1H-pyrazole and Related Analogues

Current research on this compound and its analogs is multifaceted, spanning from synthetic methodology to the exploration of their potential applications.

Synthesis and a arystallography: Researchers are continuously developing efficient and environmentally friendly methods for the synthesis of nitrophenyl-substituted pyrazoles. researchgate.net X-ray crystallography studies have been instrumental in determining the three-dimensional structures of these compounds, providing valuable insights into their conformation and intermolecular interactions. iucr.orgnih.govuned.es For example, the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals that the benzene (B151609) ring is twisted relative to the pyrazole ring. nih.gov

Table 1: Crystallographic Data for Selected Nitrophenyl-Substituted Pyrazoles

Biological and Medicinal Chemistry: A significant area of investigation is the potential of this compound and its derivatives as therapeutic agents. Research has explored their use as precursors for synthesizing compounds with potential kinase inhibitory and reverse transcriptase inhibitory activities. Some analogs have shown promising anti-inflammatory and antimicrobial properties. nih.gov

Materials Science: The unique electronic and photophysical properties of nitrophenyl-substituted pyrazoles make them interesting candidates for applications in materials science. bohrium.com For example, some derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. nih.gov The electron-withdrawing nature of the nitrophenyl group can lead to a significant intramolecular charge transfer, a key requirement for high NLO activity.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNBVJYDTGBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375542 | |

| Record name | 4-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114474-26-9 | |

| Record name | 4-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Systematic Strategies for 4 4 Nitrophenyl 1h Pyrazole

Established Synthetic Pathways for Pyrazole (B372694) Ring Formation with Nitrophenyl Moieties

The construction of the 4-(4-nitrophenyl)-1H-pyrazole core can be achieved through several established synthetic strategies. These methods primarily involve either building the pyrazole ring with the nitrophenyl group already in place on one of the precursors or by functionalizing a pre-formed pyrazole ring.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.gov This approach forms the five-membered pyrazole ring in a single cyclization step.

The classical Knorr pyrazole synthesis involves the reaction of a β-diketone with a hydrazine. jk-sci.com To synthesize a 4-aryl-substituted pyrazole, the aryl group must be located at the C2 position of the 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.govjk-sci.com

Another important pathway involves the reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazine derivatives. nih.govpharmaguideline.com This reaction typically first yields a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. nih.gov For instance, the synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole (a pyrazoline) has been achieved through the cyclization of a chalcone (B49325) with hydrazine hydrate. aip.org Subsequent aromatization would lead to the pyrazole core.

The regioselectivity of the cyclocondensation can be a challenge, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of regioisomers. organic-chemistry.orgmdpi.com

Table 1: Examples of Cyclocondensation Precursors for Aryl-Substituted Pyrazoles

| Precursor Type | Hydrazine Reactant | Product Type | Key Feature |

|---|---|---|---|

| 2-Aryl-1,3-dicarbonyl compound | Hydrazine hydrate | 4-Aryl-1H-pyrazole | Aryl group is on the dicarbonyl backbone. |

| α,β-Unsaturated ketone (Chalcone) | Hydrazine hydrate | Pyrazoline (oxidized to Pyrazole) | Forms pyrazoline intermediate first. nih.gov |

| β-Enamino diketone | Arylhydrazine | N-Arylpyrazole | Allows for regiochemical control. organic-chemistry.orgnih.gov |

Multicomponent reactions (MCRs) offer significant advantages in efficiency and atom economy by combining three or more reactants in a single pot to form a complex product. mdpi.com Several MCRs have been developed for the synthesis of polysubstituted pyrazoles, which can be adapted for the preparation of this compound analogues.

A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org In the context of synthesizing the target scaffold, 4-nitrobenzaldehyde (B150856) can be used as the aldehyde component. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been accomplished via a four-component reaction involving an aldehyde (such as 4-nitrobenzaldehyde), malononitrile, a β-ketoester, and hydrazine hydrate. nih.govresearchgate.net

Another powerful MCR involves the in situ generation of nitrile imines from aromatic hydrazines and aldehydes, which then undergo a 1,3-dipolar cycloaddition with an alkyne to yield the pyrazole product. rsc.org Similarly, a one-pot, three-component reaction of a vinyl azide, an aldehyde, and tosylhydrazine can afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org

Table 2: Multicomponent Reaction Strategies for Substituted Pyrazoles

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Aldehyde, Malononitrile, Hydrazine Hydrate, β-ketoester | Piperidine / Aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Benzaldehydes, Phenyl hydrazine, Nitroolefins | Immobilized Lipase (TLL@MMI) | 1,3,5-Trisubstituted pyrazoles | acs.org |

An alternative to building the ring from scratch is the direct functionalization of a pre-formed pyrazole ring at the C4 position. This is a powerful strategy, particularly for introducing diverse aryl groups.

Transition-metal-catalyzed cross-coupling reactions are a primary method for this transformation. For instance, a Suzuki-Miyaura coupling reaction between a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) and 4-nitrophenylboronic acid can effectively form the desired C-C bond. researchgate.net The synthesis of the requisite 4-iodopyrazole (B32481) precursors has been efficiently developed, making them valuable intermediates for such coupling reactions. schenautomacao.com.brnih.gov

More advanced methods involve the direct C-H activation and arylation of the pyrazole core. This avoids the need for pre-functionalized (halogenated) pyrazoles. A regioselective approach for the arylation of 4-nitropyrazoles at the C5 position has been developed, highlighting the potential of guided C-H activation for functionalizing the pyrazole scaffold. acs.org While this specific example functionalizes a different position, the principle demonstrates the feasibility of direct C-H functionalization strategies.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgtandfonline.com These approaches focus on reducing the use of hazardous solvents, employing energy-efficient techniques, and using benign catalysts.

Several green techniques are applicable to the synthesis of pyrazole derivatives:

Solvent-Free Reactions: Condensation of diketones and hydrazines can be performed without a solvent, often at room temperature with only a catalytic amount of acid, leading to high yields of pyrazoles. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonic waves can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govpharmacophorejournal.com These methods are frequently used in MCRs for pyrazole synthesis.

Use of Green Solvents: Water and glycerol (B35011) are excellent examples of non-toxic, renewable solvents that can be used for pyrazole synthesis. scielo.br For example, the cyclocondensation of α-arylselanyl-1,3-diketones with arylhydrazines has been successfully performed in glycerol, eliminating the need for an acid catalyst. scielo.br

Benign Catalysts: The development and use of nano-catalysts, biocatalysts like enzymes, or simple organic salts can replace more hazardous or heavy-metal catalysts. acs.orgtandfonline.compharmacophorejournal.com

These green methodologies are broadly applicable to the synthetic pathways described above, enabling more sustainable production of this compound and its derivatives.

Reaction Mechanism Elucidation in the Formation of this compound Derivatives

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling regioselectivity. The formation of the pyrazole ring from 1,3-dicarbonyls and hydrazines follows a well-established pathway. The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a heterocyclic intermediate which, upon a final dehydration step, yields the stable aromatic pyrazole ring. nih.govjk-sci.com The regioselectivity is determined by which carbonyl group is attacked first.

In multicomponent reactions, the mechanism is often a cascade of sequential reactions. For instance, in the four-component synthesis of pyrano[2,3-c]pyrazoles, the sequence can involve an initial Knoevenagel condensation, followed by a Michael addition of a pyrazolone (B3327878) intermediate to the resulting α,β-unsaturated system, and a final intramolecular cyclization and tautomerization. mdpi.com

For functionalization via Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle with a palladium catalyst. The cycle consists of three main steps: oxidative addition of the 4-halopyrazole to the Pd(0) catalyst, transmetalation of the nitrophenyl group from the boronic acid to the palladium complex, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Derivatization and Structural Modification Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of related compounds for various applications.

N-Functionalization: The N-H proton of the pyrazole ring is acidic and can be easily removed by a base. pharmaguideline.com The resulting pyrazolate anion is a potent nucleophile that can be alkylated or acylated at the N1 position. N-arylation can also be achieved via coupling reactions, such as the Ullmann condensation. researchgate.net This allows for the introduction of a wide variety of substituents on the pyrazole nitrogen.

Modification of the Nitrophenyl Ring: The nitro group is a versatile functional handle. It is strongly electron-withdrawing but can be readily reduced to an amino group (-NH₂). This amine can then serve as a nucleophile or be converted into a diazonium salt, opening up a vast array of subsequent functionalization reactions, including Sandmeyer reactions to introduce halogens, cyano groups, or hydroxyl groups.

Further Ring Functionalization: While the C4 position is occupied, electrophilic substitution on the pyrazole ring typically occurs at this position. pharmaguideline.com Functionalization at other positions (C3 or C5) is more challenging but can be achieved through directed metalation-lithiation followed by quenching with an electrophile. For example, N-substituted pyrazoles can be lithiated at the C5 position.

A study on 4-arylazo-3,5-diamino-1H-pyrazoles demonstrated functionalization of the pyrazole nitrogen and various substitutions on the phenyl ring to establish structure-activity relationships. nih.gov Similarly, various derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehydes have been synthesized by modifying the carbaldehyde group, showcasing how a core scaffold can be extensively derivatized. biointerfaceresearch.com

Table 3: Common Derivatization Reactions on the Pyrazole Scaffold

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| N1-H | Alkylation/Acylation | Base, Alkyl/Acyl Halide | N-Alkyl, N-Acyl |

| N1-H | Arylation (Ullmann) | Aryl Halide, Cu catalyst, Base | N-Aryl |

| C4-Aryl-NO₂ | Reduction | SnCl₂, H₂, etc. | C4-Aryl-NH₂ (Aniline) |

| C4-Aryl-NH₂ | Diazotization | NaNO₂, HCl | Aryl diazonium salt |

Advanced Spectroscopic Characterization for Structural Elucidation of 4 4 Nitrophenyl 1h Pyrazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular framework of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete and unambiguous assignment of all proton and carbon signals of 4-(4-nitrophenyl)-1H-pyrazole can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and the nitrophenyl rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons of the nitrophenyl group typically resonate in the downfield region due to the electron-withdrawing nature of the nitro group. Specifically, the protons ortho to the nitro group are expected to appear at a lower field than the meta protons, often as doublets due to ortho coupling. The protons on the pyrazole ring will also show characteristic signals. The N-H proton of the pyrazole ring is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The C-H protons of the pyrazoles resonate in the aromatic region. For instance, in nitrophenyl-substituted pyrazoles, aromatic protons are typically observed in the range of δ 6.9–8.3 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole N-H | 10.0 - 13.0 | br s |

| Pyrazole C3-H, C5-H | 7.5 - 8.5 | s |

| Nitrophenyl H-2', H-6' | 8.2 - 8.4 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the nitrophenyl ring are significantly affected by the nitro group, with the carbon atom attached to the nitro group (C-4') appearing at a lower field. The carbons of the pyrazole ring also have characteristic chemical shifts. For nitrophenyl-substituted pyrazoles, the nitrophenyl carbons typically resonate between δ 120–150 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3, C-5 | 130 - 145 |

| Pyrazole C-4 | 110 - 125 |

| Nitrophenyl C-1' | 135 - 145 |

| Nitrophenyl C-2', C-6' | 125 - 130 |

| Nitrophenyl C-3', C-5' | 123 - 125 |

Two-Dimensional NMR Techniques in Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show cross-peaks between the coupled protons on the nitrophenyl ring (H-2' with H-3' and H-5' with H-6'). This helps in the unambiguous assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to C3-H of the pyrazole ring will show a cross-peak with the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two or three bonds (long-range C-H coupling). columbia.edu This technique is instrumental in establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the pyrazole C-4 proton and the nitrophenyl C-1' carbon, confirming the attachment of the phenyl ring to the pyrazole core.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and NO₂ groups. The nitro group in nitrophenyl-substituted pyrazoles typically shows strong absorption bands around 1530 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Note: The following data is based on typical values for similar structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3100 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C=N (pyrazole) | Stretching | 1590 - 1620 |

| NO₂ | Asymmetric Stretching | 1510 - 1560 (strong) |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern is influenced by the structure of the molecule, with cleavage often occurring at the weaker bonds. The fragmentation of pyrazoles can be complex, but common pathways include the loss of N₂ from the pyrazole ring. researchgate.net The presence of the nitro group will also direct fragmentation, potentially leading to the loss of NO₂ or NO.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound Note: The m/z values are based on the expected fragmentation pathways.

| Fragment Ion | Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₉H₇N₃O₂]⁺ | 189 |

| [M - NO₂]⁺ | [C₉H₇N₂]⁺ | 143 |

| [C₇H₅N]⁺ | Phenylnitrile cation | 103 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic pyrazole and nitrophenyl systems. The presence of the conjugated system and the strong chromophoric nitro group will result in characteristic absorption maxima (λ_max). For example, a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, exhibits an absorption maximum at 255 nm in ethanol. mdpi.com Pyrazole derivatives with nitrophenyl groups often exhibit absorption maxima in the UV region. vulcanchem.comresearchgate.net

Table 5: Predicted UV-Vis Absorption for this compound Note: The following data is a prediction based on typical values for similar structures.

| Solvent | Predicted λ_max (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~250-280 | π → π* |

Crystallographic Investigations and Supramolecular Architecture of 4 4 Nitrophenyl 1h Pyrazole Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of 4-(4-nitrophenyl)-1H-pyrazole, this technique has provided invaluable insights into their molecular geometries and packing in the solid state.

A study of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole revealed that it crystallizes in the orthorhombic system with the space group Pca2₁ researchgate.netnih.gov. The asymmetric unit contains one molecule. Similarly, the derivative 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole was found to crystallize in the monoclinic crystal system with a C2/c space group. tandfonline.com Another derivative, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov

The crystallographic data for several derivatives are summarized in the table below. This data forms the basis for a detailed analysis of the supramolecular structures.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Orthorhombic | Pca2₁ | 21.3909 (13) | 3.8653 (2) | 12.4514 (8) | 90 | 4 | researchgate.net, nih.gov |

| 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | Monoclinic | C2/c | - | - | - | - | - | tandfonline.com |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Monoclinic | P2₁/c | 3.7685 (2) | 27.3441 (17) | 10.1294 (8) | 96.20 (3) | 4 | nih.gov |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | - | - | - | - | - | - | - | nih.gov |

| 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole | - | - | - | - | - | - | - | iucr.org |

Data for some compounds were not fully available in the searched literature.

Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are crucial in directing the assembly of molecules in the crystal, influencing physical properties such as melting point and solubility. In the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the molecules are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which results in the formation of a three-dimensional network. nih.gov

In the case of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino group acts as a hydrogen bond donor. nih.gov It forms two distinct intermolecular hydrogen bonds: one to a nitrogen atom of the pyridine (B92270) ring and another to an oxygen atom of the nitro group of adjacent molecules. nih.gov These interactions create a two-dimensional network structure. nih.gov

Examination of π-π Stacking Interactions in Crystal Lattices

Aromatic rings in adjacent molecules can engage in π-π stacking interactions, which are another significant non-covalent force in the crystal engineering of these compounds. For 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the most prominent intermolecular interactions are of the π–π type. researchgate.netnih.gov These interactions occur between translationally related molecules along the b-axis, involving both the five-membered pyrazole (B372694) and the six-membered phenyl rings. The centroid-centroid separation between these stacked rings is 3.8653 (2) Å. researchgate.netnih.gov

In the crystal of 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole, the shortest intercentroid distance involving the pyrazole ring is found to be 3.5918 (15) Å, occurring between the pyrazole unit and the nitrated phenyl group of a neighboring molecule. iucr.org

Supramolecular Assembly and Crystal Packing Arrangements

The crystal packing of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is characterized by a two-dimensional network parallel to the b-c plane, which is a direct consequence of the N—H⋯N and N—H⋯O hydrogen bonds. nih.gov For 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the combination of N—H⋯O and C—H⋯O hydrogen bonds stabilizes a three-dimensional network structure. nih.gov A study of a series of N1-4-nitrophenyl-2-pyrazolines showed a general tendency for the molecules to arrange into chains, with further contacts potentially extending the network's dimensionality. acs.org

Conformational Analysis in the Crystalline State

The conformation of a molecule, particularly the torsion angles between planar ring systems, is a key feature of its solid-state structure. In the derivatives of this compound, the relative orientation of the pyrazole and the nitrophenyl rings is of particular interest.

In the crystalline state of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring is essentially planar, while the benzene (B151609) ring is twisted with respect to it, with a dihedral angle of 31.38 (12)°. researchgate.netnih.gov The nitro group is nearly coplanar with the benzene ring to which it is attached, as indicated by the O—N—C—C torsion angle of −6.5 (3)°. researchgate.netnih.gov For 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the dihedral angle between the pyrazole and the nitrophenyl ring is 34.3 (1)°. nih.gov

A more complex derivative, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, exhibits several dihedral angles between its various rings. nih.gov The pyrazole ring forms a dihedral angle of 46.0 (2)° with the nitrophenyl ring. nih.gov

The table below summarizes the key dihedral angles for selected derivatives.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Ref. |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Pyrazole | Nitrophenyl | 31.38 (12) | researchgate.net, nih.gov |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Pyrazole | Nitrophenyl | 34.3 (1) | nih.gov |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole | Nitrophenyl | 46.0 (2) | nih.gov |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole | 4-Fluorophenyl | 59.3 (2) | nih.gov |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole | Pyridine | 25.6 (2) | nih.gov |

Computational Chemistry and Theoretical Characterization of 4 4 Nitrophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide optimized molecular geometries and a basis for understanding their chemical behavior. asianpubs.org These computational studies are crucial for analyzing molecular electrostatic potential, frontier molecular orbitals, and various reactivity descriptors that collectively define the molecule's stability and interaction profile. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO is an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

In pyrazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. For molecules containing nitrophenyl and pyrazole rings, the HOMO is often localized on the pyrazole ring, while the LUMO is concentrated on the nitrophenyl moiety, indicating a potential for intramolecular charge transfer. mdpi.com This charge transfer is a key factor in the molecule's electronic and optical properties.

Table 1: Frontier Molecular Orbital Properties of Pyrazole Derivatives

| Parameter | Description | Typical Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.41 | mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.38 | mdpi.com |

Note: The values presented are for a representative nitrophenyl-containing diazine derivative and are indicative of the expected range for 4-(4-nitrophenyl)-1H-pyrazole.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying regions prone to electrophilic and nucleophilic interactions. wolfram.comlibretexts.orgresearchgate.netavogadro.cc The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), which are favorable for nucleophilic attack. wolfram.comunar.ac.id Green and yellow areas represent regions of neutral or intermediate potential.

For pyrazole derivatives containing a nitro group, the MEP map typically shows the most negative potential (red) localized around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring. unar.ac.id These sites are the primary centers for electrophilic interactions. Conversely, the hydrogen atoms of the aromatic rings often exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. unar.ac.id The MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and stacking, which are vital for molecular recognition and crystal packing. unar.ac.id

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals within the framework of DFT, provide quantitative measures of a molecule's stability and reactivity. researchgate.netresearchgate.nethakon-art.com These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω). mdpi.comresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft and more reactive. mdpi.com Softness is the reciprocal of hardness.

Electronegativity (χ) and Chemical Potential (µ) : These descriptors relate to the molecule's ability to attract electrons.

Electrophilicity Index (ω) : This index quantifies the energy stabilization when the system acquires an additional electronic charge from the environment. hakon-art.com

These parameters are calculated using the following equations based on Koopman's theorem:

I = -EHOMO

A = -ELUMO

η = (I - A) / 2

S = 1 / η

µ = -(I + A) / 2

ω = µ² / (2η)

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Typical Value (eV) | Reference |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.41 | mdpi.com |

| Electron Affinity (A) | -ELUMO | 3.38 | mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | 2.015 | mdpi.com |

| Chemical Softness (S) | 1 / η | 0.496 | mdpi.com |

| Chemical Potential (µ) | -(I + A) / 2 | -5.395 | mdpi.com |

Note: The values are calculated based on the representative FMO energies from Table 1.

Molecular Dynamics Simulations for Conformational Studies and Dynamic Behavior

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. ej-chem.orgjournal-academia.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. ej-chem.org For pyrazole derivatives, QSAR studies have been employed to predict various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. journal-academia.comscispace.comvlifesciences.com

These models are built using a set of known active compounds and a variety of molecular descriptors, which can be constitutional, topological, electrostatic, or quantum-chemical in nature. For instance, a 3D-QSAR model for pyrazole-based COX-2 inhibitors identified a six-point pharmacophore with hydrogen bond acceptors, a hydrophobic group, and aromatic rings as key features for activity. scispace.com Similarly, machine learning-based QSAR models have shown strong predictive capabilities for the hypoglycemic activity of pyrazole derivatives. journal-academia.com Such models could be applied to this compound to predict its potential bioactivities and guide the design of more potent analogues.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.govbioinformation.net It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.govdergipark.org.tr

Docking studies performed on pyrazole derivatives have revealed their potential to inhibit a wide range of protein targets, including various kinases, cyclooxygenase (COX) enzymes, and DNA topoisomerase. researchgate.netnih.govresearchgate.netnih.gov For instance, derivatives of N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline have been docked against bacterial proteins and DNA, showing moderate to good binding affinities. asianpubs.orgresearchgate.net The interactions typically involve hydrogen bonds between the pyrazole or nitro groups and amino acid residues in the active site, as well as hydrophobic and π-π stacking interactions involving the aromatic rings. The binding energy, calculated by the docking software, provides an estimate of the binding affinity of the ligand for the target protein. alrasheedcol.edu.iq

Table 3: Common Biological Targets for Pyrazole Derivatives in Docking Studies

| Target Class | Specific Example | Potential Application | Reference |

|---|---|---|---|

| Kinases | Receptor Tyrosine Kinases (e.g., VEGFR-2) | Anticancer | researchgate.netnih.govbioinformation.net |

| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory | dergipark.org.tr |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical data storage, telecommunications, and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be distorted by an external electric field, a property quantified by polarizability (α) and hyperpolarizability (β).

Theoretical studies, primarily employing Density Functional Theory (DFT), have become a standard approach for predicting the NLO properties of organic molecules. For pyrazole derivatives, these calculations have revealed promising NLO characteristics. While specific computational data for this compound is not extensively available in dedicated studies, the NLO properties can be inferred from computational analyses of structurally similar compounds.

The key structural feature of this compound that suggests significant NLO activity is its "push-pull" nature. The pyrazole ring can act as an electron-donating group (the "push"), while the nitrophenyl group is a strong electron-withdrawing group (the "pull"). This electronic asymmetry is a crucial prerequisite for a large second-order NLO response.

Computational studies on related nitrophenyl-pyrazole derivatives consistently show hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO properties. For instance, DFT calculations on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, using the B3LYP/6-31G(d,p) level of theory, yielded first hyperpolarizability (β₀) values in the range of 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.gov It is anticipated that this compound would exhibit a comparable, if not enhanced, NLO response due to the direct conjugation between the pyrazole and nitrophenyl moieties.

The following table presents representative computational data for a related nitrophenyl-containing pyrazole derivative, providing an indication of the expected values for this compound.

| Compound | Methodology | Dipole Moment (μ) [Debye] | Polarizability (α₀) [esu] | First Hyperpolarizability (β₀) [esu] |

|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (Representative) | DFT/B3LYP/6-31G(d,p) | ~8-9 | Data not specified | ~5.21 × 10⁻³⁰ - 7.26 × 10⁻³⁰ |

Investigation of Intramolecular and Intermolecular Charge Transfer Phenomena

The significant non-linear optical properties of push-pull molecules like this compound are intrinsically linked to intramolecular charge transfer (ICT). Upon excitation with light, an electron is promoted from an orbital primarily located on the electron-donating part of the molecule to an orbital centered on the electron-accepting part. In the case of this compound, this corresponds to a charge transfer from the pyrazole ring to the nitrophenyl group.

This ICT process can be computationally investigated through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as the electron donor, while the LUMO is the innermost orbital without electrons and acts as the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally indicates a more facile electronic transition and often correlates with a larger NLO response.

For nitrophenyl-pyrazole systems, the HOMO is typically localized on the pyrazole ring and the adjacent phenyl ring, while the LUMO is predominantly centered on the nitrophenyl group. This spatial separation of the HOMO and LUMO provides a clear indication of a significant ICT character upon electronic excitation.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to quantify intramolecular and intermolecular charge transfer. NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The stabilization energy (E(2)) associated with the interaction between a donor NBO and an acceptor NBO provides a quantitative measure of the charge transfer. For this compound, significant stabilization energies would be expected from the delocalization of electron density from the lone pair orbitals of the nitrogen atoms in the pyrazole ring to the antibonding π* orbitals of the nitrophenyl ring.

The following table summarizes the expected frontier molecular orbital characteristics and NBO analysis findings for this compound based on studies of analogous compounds.

| Parameter | Expected Finding for this compound | Significance |

|---|---|---|

| HOMO Localization | Primarily on the 1H-pyrazole ring | Identifies the electron-donating region |

| LUMO Localization | Primarily on the 4-nitrophenyl group | Identifies the electron-accepting region |

| HOMO-LUMO Gap | Relatively small, likely in the range of 3-4 eV | Indicates ease of electronic transition and potential for high reactivity and NLO activity |

| Key NBO Interactions | Donation from pyrazole N lone pairs to nitrophenyl π* orbitals | Quantifies the extent of intramolecular charge delocalization and stabilization |

Intermolecular charge transfer, while less pronounced than intramolecular charge transfer in the isolated molecule, can play a role in the solid-state properties of the material. Crystal packing and intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, can influence the bulk NLO properties of the material. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular interactions.

Biological and Pharmacological Research into 4 4 Nitrophenyl 1h Pyrazole and Its Derivatives

Antimicrobial Activity Studies

The pyrazole (B372694) nucleus is a key pharmacophore known for its broad-spectrum antimicrobial properties. nih.govmdpi.com Modifications on the pyrazole ring, including the addition of a nitrophenyl group, have been investigated to enhance this activity.

Derivatives of pyrazole have been synthesized and evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria. jpsbr.org Studies have shown that certain structural modifications can lead to potent antibacterial agents. For instance, a series of novel pyrazole analogues demonstrated significant activity, with some compounds showing high efficacy against Escherichia coli and Streptococcus epidermidis. nih.gov One study reported that compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide was highly active against the Gram-positive bacterium S. epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.gov Another pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamide, showed exceptional activity against the Gram-negative bacterium E. coli with an MIC of 0.25 µg/mL. nih.gov

Newly synthesized pyrazoline derivatives have also been tested against bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes, with many compounds showing activity comparable to the standard drug ampicillin. derpharmachemica.com The introduction of functional groups like exocyclic C=C and C=N fragments has been noted to significantly impact the bioactivity of the pyrazole platform. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamide | Escherichia coli | MIC: 0.25 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | MIC: 0.25 µg/mL | nih.gov |

| Pyrazoline Derivatives (general) | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Good to excellent activity vs. Ampicillin | derpharmachemica.com |

| Pyrazole-1-carbothiohydrazide Derivative (21a) | Various bacteria | MIC: 62.5–125 µg/mL | nih.gov |

| Pyrazole Carboxamide Derivative (5k) | Gram-negative strains | Potent Activity | japsonline.com |

The antifungal potential of pyrazole derivatives is well-documented, with research targeting various fungal pathogens. nih.govtandfonline.com A study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates evaluated their in vitro activity against four phytopathogenic fungi, with several compounds showing notable efficacy. nih.gov Specifically, the isoxazole (B147169) pyrazole carboxylate 7ai demonstrated potent activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

In other research, a pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)-N-phenylhydrazinecarboxamide, was found to be highly active against Aspergillus niger, with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov Further studies have explored pyrazole-containing compounds as inhibitors of fungal 14-alpha demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. ijnrd.org

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Strain | Activity Measurement | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | EC50: 0.37 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)-N-phenylhydrazinecarboxamide | Aspergillus niger | MIC: 1 µg/mL | nih.gov |

| Pyrazole-1-carbothiohydrazide Derivative (21a) | Various fungi | MIC: 2.9–7.8 µg/mL | nih.gov |

| Pyrazole Carboxamide Derivatives (5a, 5i, 5j) | Various fungi | Potent Activity | japsonline.com |

Anti-inflammatory Properties Research

Pyrazole derivatives are recognized for their significant anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation cascade. ijpsjournal.comnih.gov The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core. ijpsjournal.com

Research has focused on synthesizing novel pyrazole analogues with enhanced anti-inflammatory effects and potentially better safety profiles than traditional non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com A study involving new pyrazole analogues found that 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide exhibited better anti-inflammatory activity than the standard drug Diclofenac sodium. nih.gov The mechanisms of action often involve the inhibition of inflammatory mediators like prostaglandins (B1171923) and cytokines. ijpsjournal.com Some pyrazole-thiazole hybrids have even shown dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in inflammatory pathways. ijpsjournal.com

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay/Target | Result | Reference |

|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | In vivo anti-inflammatory model | Better activity than Diclofenac sodium | nih.gov |

| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM / 0.12 µM | ijpsjournal.com |

Anticancer and Cytotoxic Activity Assessment in Cell Lines

The pyrazole scaffold is a promising framework for the design of novel anticancer agents. nih.govnih.gov Derivatives have been shown to exert cytotoxic effects on a variety of cancer cell lines through multiple mechanisms, including the inhibition of protein kinases, tubulin polymerization, and epidermal growth factor receptor (EGFR). nih.gov

One study highlighted that 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one demonstrated potent inhibition of cell proliferation against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines, with IC50 values in the range of 0.2–3.4 μM. nih.gov Another investigation into pyrazole derivatives of curcumin (B1669340) found that they were generally cytotoxic to a panel of cancer cell lines, inducing caspase-dependent apoptosis. mdpi.com For example, a curcumin-like pyrazole derivative showed an IC50 between 0.5 and 29.6 µM across various cell lines. mdpi.com

The cytotoxic effects can be cell-specific. For instance, four pyrazole derivatives (TOSIND, PYRIND, METPYRIND, and DIPYR) were tested on human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231, showing varied effects. nih.gov TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours. nih.gov

Table 4: Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | Activity Measurement (IC50) | Reference |

|---|---|---|---|

| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7, HepG2, HCT-116 | 0.2–3.4 µM | nih.gov |

| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 µM (72h) | nih.gov |

| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 μM (72h) | nih.gov |

| Pyrazole Derivative 24 | A549 (Lung), HCT116 (Colorectal) | 8.21 µM, 19.56 µM | nih.gov |

| Pyrazole Derivative 2 | A549 (Lung) | EC50 = 220.20 µM | mdpi.com |

Antitubercular Activity Screening and Mechanism of Action Studies

With the rise of drug-resistant tuberculosis, there is an urgent need for novel anti-tubercular agents. nih.gov Pyrazole-containing compounds have emerged as a promising class of molecules in this area, with some derivatives showing potent activity against Mycobacterium tuberculosis (MTB). nih.govresearchgate.net

Research has shown that pyrazole derivatives can inhibit MTB through various mechanisms, including the inhibition of cell wall synthesis. researchgate.net A screening of a small molecule library identified a nitroso-containing pyrazole derivative, NSC 18725, as a potent agent against Mycobacterium bovis BCG and starved Mycobacterium tuberculosis. nih.gov This compound's mechanism of action involves the induction of autophagy in macrophages, which is crucial for killing intracellular mycobacteria. nih.gov Structure-activity relationship (SAR) studies revealed that a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active scaffold. nih.gov

Other studies have focused on synthesizing pyrazole carboxamide derivatives and testing their activity against the MTB H37Rv strain, with some compounds showing potent inhibition. japsonline.com Researchers have also prepared imidazole (B134444) and triazole diarylpyrazole derivatives and evaluated their binding affinity with M. tuberculosis CYP121A1, a crucial enzyme for the bacterium's survival. rsc.org

Table 5: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| NSC 18725 | Mycobacterium bovis BCG | MIC99 < 2.5 µM | nih.gov |

| Imidazole Diarylpyrazoles | M. tuberculosis H37Rv | MIC90: 3.95–12.03 µg/mL | rsc.org |

| Triazole Diarylpyrazoles | M. tuberculosis H37Rv | MIC90: 4.35–25.63 µg/mL | rsc.org |

Enzyme Inhibition Kinetics and Receptor Binding Studies

The pharmacological effects of pyrazole derivatives are often rooted in their ability to interact with specific enzymes and cellular receptors. Molecular docking and in vitro studies have been crucial in elucidating these interactions.

Pyrazole derivatives have been identified as potent inhibitors of various kinases, such as receptor tyrosine kinases and protein kinases, which play significant roles in cancer and other hyper-proliferative disorders. researchgate.netnih.gov Docking studies revealed that certain 1,3,4-thiadiazole-substituted pyrazole derivatives showed minimum binding energies of -10.09 kJ/mol and -10.35 kJ/mol with VEGFR-2 and CDK2 protein targets, respectively, suggesting strong inhibitory potential. researchgate.netnih.gov

In the context of anti-inflammatory action, pyrazoles are well-known inhibitors of COX enzymes. ijpsjournal.com Beyond kinases and COX, pyrazole derivatives have been investigated as inhibitors of other enzymes like xanthine (B1682287) oxidase. One such derivative showed potent xanthine oxidase inhibitory activity with an IC50 of 0.83 μM, which was linked to its anticancer properties against human colon cancer cells. nih.gov

Furthermore, pyrazole derivatives have been extensively studied as ligands for cannabinoid receptors (CB1 and CB2). nih.govacs.org A series of biarylpyrazole derivatives were designed based on the lead compound SR141716A, a potent CB1 receptor antagonist. nih.govacs.org These studies helped characterize the structural requirements for potent and selective binding, identifying that a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were crucial for activity. nih.gov

Table 6: Enzyme Inhibition and Receptor Binding Data for Selected Pyrazole Derivatives

| Compound/Derivative Class | Target | Activity Measurement | Reference |

|---|---|---|---|

| Pyrazole-Thiadiazole Derivative (1b) | VEGFR-2 (Kinase) | Binding Energy: -10.09 kJ/mol | researchgate.netnih.gov |

| Pyrazole-Thiadiazole Derivative (2b) | CDK2 (Kinase) | Binding Energy: -10.35 kJ/mol | researchgate.netnih.gov |

| Pyridinyl-Pyrazolyl Analogue | Xanthine Oxidase | IC50: 0.83 µM | nih.gov |

| Triazole Diarylpyrazole (12b) | M. tuberculosis CYP121A1 | Kd: 5.13 µM | rsc.org |

Antioxidant Activity Evaluation via Radical Scavenging Assays

The antioxidant potential of pyrazole derivatives, including those structurally related to 4-(4-nitrophenyl)-1H-pyrazole, has been a subject of significant scientific inquiry. The evaluation of this potential is frequently conducted through in vitro radical scavenging assays, which measure the ability of these compounds to neutralize reactive free radicals. Common assays employed for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov

Research has demonstrated that the antioxidant activity of pyrazole derivatives is influenced by their structural features. For instance, the presence of an NH proton in the pyrazole ring is considered a key contributor to its antioxidant properties. nih.gov The mechanism of action often involves the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it. researchgate.net

In a study evaluating a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, several compounds exhibited excellent radical scavenging activity in DPPH, nitric oxide, and superoxide radical scavenging assays when compared to the standard antioxidant, ascorbic acid. nih.gov Another study on 5-aminopyrazolyl acylhydrazones and amides also confirmed the good antioxidant properties of this class of molecules through in vitro radical scavenging screening. mdpi.comnih.gov The instability of certain dihydropyrazole derivatives is thought to be a driving force for their antioxidant activity, as it suggests a tendency to donate hydrogen atoms and electrons to acceptor molecules like the DPPH free radical. researchgate.net

The following table summarizes the antioxidant activity of selected pyrazole derivatives from various studies, highlighting their efficacy in different radical scavenging assays.

| Compound | Assay | Activity/Potency | Reference |

|---|---|---|---|

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Potent radical scavenging activity | nih.gov |

| 1,5-Diarylpyrazoles | DPPH Radical Scavenging | Good DPPH radical scavenging activity | nih.gov |

| 3,5-Diarylpyrazole | DPPH Radical Scavenging | Potent radical scavenging activity | nih.gov |

| 4,5-Dihydropyrazole-1-carbothioamide derivative | DPPH Radical Scavenging | Good antioxidant activity at low concentrations (0.25 mg/mL) | nih.gov |

Other Reported Biological Activities (e.g., Insecticidal, Anti-Alzheimer's, Analgesic)

Beyond their antioxidant effects, derivatives of this compound have been investigated for a range of other pharmacological applications.

Insecticidal Activity Phenylpyrazole derivatives have been recognized for their insecticidal properties. Their mechanism of action often involves targeting the insect's nervous system. Research into the insecticidal activity of phenylpyrazoles against pests like the diamondback moth (Plutella xylostella) has shown that the substitution pattern on the phenyl ring significantly influences their potency. For instance, compounds with a chloro or bromo substituent at the ortho position and a chloro, trifluoromethyl, or trifluoromethoxy group at the para position of the phenyl ring demonstrated excellent activity against P. xylostella. scau.edu.cn Some novel phenylpyrazole derivatives incorporating a 1,2,4-oxadiazole (B8745197) ring have shown complete mortality against P. xylostella and Mythimna separata at a concentration of 50 mg/L. acs.org

Anti-Alzheimer's Activity In the context of neurodegenerative disorders, pyrazole derivatives are being explored as potential therapeutic agents for Alzheimer's disease. The strategy often involves the inhibition of key enzymes such as acetylcholinesterase (AChE). A study on 3-aryl-1-phenyl-1H-pyrazole derivatives revealed that these compounds can act as inhibitors of both AChE and monoamine oxidase B (MAO-B), two important targets in Alzheimer's disease therapy. nih.gov Specifically, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine was identified as a potent AChE inhibitor. nih.gov Another study synthesized pyrazoline derivatives and evaluated their AChE inhibitory effects, with one compound, 1-(3-([1,1′-Biphenyl]-4-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, being among the tested substances. nih.gov The research indicated that pyrazoline-based compounds can exhibit significant inhibitory effects against AChE. nih.gov

Analgesic Activity The potential of pyrazole derivatives as pain-relieving agents has also been a focus of research. rjpbr.com Various animal models, such as the hot plate test and the acetic acid-induced writhing test, are used to evaluate their analgesic effects. alliedacademies.orgzsmu.edu.ua Studies have shown that certain novel pyrazole derivatives can exhibit significant to moderate analgesic activities. alliedacademies.org For example, a synthesized derivative, 1-(4-chlorobenzoyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, was evaluated for its analgesic properties using the Eddy's hot plate method. alliedacademies.org The combination of pyrazole derivatives with other heterocyclic structures, such as 1,2,4-triazole-3-thiol, has also been shown to produce compounds with antinociceptive activity. zsmu.edu.ua

Elucidation of Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. The elucidation of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

In the realm of antioxidant activity , the presence of specific functional groups and their positions on the pyrazole and phenyl rings are determining factors. For acylhydrazone derivatives of pyrazoles, the molecular structure has been shown to contribute to their antioxidant properties. mdpi.comnih.gov The hydrogen-donating capacity of the molecule, which is central to radical scavenging, can be modulated by the electronic nature of the substituents. researchgate.net

For insecticidal activity , SAR studies on phenylpyrazoles have revealed that the nature and position of substituents on the phenyl ring are critical. Halogen atoms (such as chlorine and bromine) and trifluoromethyl groups on the phenyl ring are often associated with high insecticidal potency. scau.edu.cn Specifically, for activity against P. xylostella, having a halogen at the ortho position and a trifluoromethyl or trifluoromethoxy group at the para position of the phenyl ring appears to be a favorable substitution pattern. scau.edu.cn

In the context of anti-Alzheimer's agents , SAR analysis of 3-aryl-1-phenyl-1H-pyrazole derivatives as acetylcholinesterase (AChE) inhibitors has shown that chloro derivatives are more effective than their fluoro counterparts. nih.gov The presence of a phenyl group coupled to the pyrazole scaffold through an imine linker was found to be particularly effective for AChE inhibition. nih.gov This suggests that both the electronic properties and the spatial arrangement of the substituents play a vital role in the interaction with the active site of the enzyme.

Regarding analgesic activity , while specific SAR for this compound derivatives is less detailed in the provided context, the general principle that modifications to the pyrazole core and its substituents can significantly impact analgesic potency holds true. The fusion of the pyrazole nucleus with other heterocyclic systems, such as thiophene, is a strategy employed to enhance anti-inflammatory and analgesic actions. rjpbr.com

Applications and Advanced Materials Science Incorporating 4 4 Nitrophenyl 1h Pyrazole

Potential in Medicinal Chemistry Lead Optimization and Drug Discovery

Research has demonstrated that 4-(4-nitrophenyl)-1H-pyrazole serves as a crucial building block for the synthesis of more complex molecules with potent biological activity. For instance, derivatives synthesized from 3-acetyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles have been evaluated for their efficacy as antitumor and antimicrobial agents. nih.gov

Antitumor Activity: In a study evaluating the cytotoxic effects of pyrazole (B372694) derivatives, compounds containing the 4-(4-nitrophenyl)-1-aryl-1H-pyrazole core were tested against human breast adenocarcinoma (MCF-7) and liver cancer (HepG2) cell lines. The results, summarized in the table below, indicate that these derivatives exhibit inhibitory effects, with their potency being comparable to the standard anticancer drug 5-fluorouracil. nih.gov The study suggests that the presence of nitrogenous fused heterocycles at position 3 of the main pyrazole moiety is a key factor for the observed activity, potentially enabling the molecules to intercalate with DNA strands. nih.gov

| Compound | Modification on Pyrazole Core | Target Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Derivative 2b | 3-[E-3-(N,N-dimethylamino)acryloyl]-1-(4-chlorophenyl)-4-(4-nitrophenyl)-1H-pyrazole | MCF-7 | 35.1 |

| Derivative 2b | 3-[E-3-(N,N-dimethylamino)acryloyl]-1-(4-chlorophenyl)-4-(4-nitrophenyl)-1H-pyrazole | HepG2 | 40.2 |

| Derivative 14a | Derived from 2a | MCF-7 | 30.5 |

| Derivative 14a | Derived from 2a | HepG2 | 33.6 |

| 5-Fluorouracil (Standard) | - | MCF-7 | 25.3 |

| 5-Fluorouracil (Standard) | - | HepG2 | 29.4 |

Antimicrobial Activity: The same family of compounds has also been screened for antimicrobial properties against various bacterial and fungal strains. The data indicates that derivatives of this compound show moderate to good activity, highlighting the potential of this scaffold in developing new antimicrobial agents. nih.gov

| Compound | Modification on Pyrazole Core | Microorganism | Inhibition Zone (mm) |

|---|---|---|---|

| Derivative 5a | Substituted pyridine (B92270) derivative | S. aureus | 14 |

| Derivative 5a | Substituted pyridine derivative | B. subtilis | 12 |

| Derivative 5a | Substituted pyridine derivative | E. coli | 11 |

| Derivative 12a | Triazolo[4,3-a]pyrimidine derivative | S. aureus | 15 |

| Derivative 12a | Triazolo[4,3-a]pyrimidine derivative | B. subtilis | 13 |

| Derivative 12a | Triazolo[4,3-a]pyrimidine derivative | A. fumigatus (fungus) | 13 |

| Gentamicin (Standard) | - | S. aureus | 23 |

| Gentamicin (Standard) | - | B. subtilis | 25 |

Utilization in Agrochemical Development

The pyrazole heterocycle is a prominent feature in modern agrochemicals, particularly in herbicides and fungicides. globalresearchonline.netresearchgate.net Pyrazole-based herbicides often function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The structural isomer, 3-(4-nitrophenyl)-1H-pyrazole, has been identified as an effective herbicide, demonstrating the potential of the nitrophenyl-pyrazole framework in crop protection. chemimpex.com

Consequently, this compound is regarded as a valuable intermediate in the synthesis of novel agrochemical candidates. Its structure allows for chemical modifications at the nitrogen atoms or other positions of the pyrazole ring to fine-tune herbicidal or fungicidal activity and improve crop selectivity. The presence of the nitro group offers a site for further chemical reactions, enabling the creation of diverse libraries of compounds for biological screening.

Integration in Polymer Science and Coating Technologies

In materials science, this compound serves as a versatile building block for the creation of functional polymers and advanced coatings. chemimpex.com The molecule possesses several features that make it attractive for polymer synthesis:

The pyrazole ring's NH group can undergo reactions to incorporate the molecule into a polymer backbone.

The nitro group can be chemically reduced to an amine (-NH2) group. This resulting amino functionality is highly reactive and can be used in polycondensation reactions with diacids or diacyl chlorides to form polyamides, or with dianhydrides to form polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength.

The aromatic nature of both the pyrazole and nitrophenyl rings contributes to the rigidity and thermal stability of the resulting polymers.

Furthermore, the nitrophenyl moiety is related to the o-nitrobenzyl group, a well-known photolabile protecting group used extensively in polymer science. This suggests potential research avenues for creating photo-responsive materials based on the this compound structure, where light could be used to alter the properties of a polymer or coating, for applications such as controlled-release systems or photolithography.

Role as a Reagent in Advanced Analytical Chemistry Methodologies

The chemical structure of this compound makes it a useful reagent and intermediate in the development of analytical methods. The nitrophenyl group acts as a chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. This property is valuable for synthesizing dyes and indicators for colorimetric analysis, where a color change signals the presence or concentration of a specific analyte.

Additionally, the pyrazole ring is an effective ligand, capable of coordinating with metal ions. By functionalizing the pyrazole ring of this compound, chemists can design specific chelating agents. These agents can be used for the selective extraction, detection, and quantification of metal ions from complex mixtures, which is crucial in environmental monitoring and industrial quality control. chemimpex.com

Exploration in Sensor Technologies and Functional Materials

The field of sensor technology increasingly relies on organic molecules that can signal the presence of specific ions or molecules through a measurable change, such as fluorescence or an electrical signal. The electronic properties of this compound make it a promising candidate for the development of such functional materials.

The combination of the electron-donating pyrazole ring and the electron-withdrawing nitrophenyl group creates an intramolecular charge-transfer (ICT) characteristic. This feature is fundamental to the design of many chemosensors. For example, pyrazole-based molecules have been successfully developed as "turn-on" or "turn-off" fluorescent sensors for the detection of metal ions like Fe³⁺ and Zn²⁺. researchgate.net The binding of an analyte to the sensor molecule can disrupt the ICT state, leading to a change in its fluorescence emission. The strong electron-withdrawing nitro group in this compound can enhance this effect, potentially leading to sensors with high sensitivity and selectivity. This makes it a target for research into new optical and electrochemical sensors.

Future Research Directions and Translational Perspectives for 4 4 Nitrophenyl 1h Pyrazole

Design and Synthesis of Next-Generation Analogues with Tuned Properties

The development of novel analogues of 4-(4-nitrophenyl)-1H-pyrazole with enhanced efficacy and selectivity is a primary focus of future research. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these next-generation compounds. Key areas of exploration include the modification of substituents on both the pyrazole (B372694) and the nitrophenyl rings to modulate the electronic and steric properties of the molecule.

Table 1: Potential Modifications for Next-Generation Analogues

| Modification Site | Potential Substituents | Desired Outcome |

| Pyrazole Ring (N1 position) | Alkyl chains, aryl groups, heterocyclic moieties | Improved pharmacokinetic properties, altered target specificity |

| Pyrazole Ring (C3/C5 positions) | Electron-donating or -withdrawing groups | Enhanced binding affinity to biological targets |

| Nitrophenyl Ring | Alteration of nitro group position, introduction of other functional groups (e.g., halogens, methoxy (B1213986) groups) | Modified biological activity, reduced potential toxicity |

For instance, the introduction of electron-withdrawing groups could enhance the anticancer activity of pyrazole derivatives. nih.gov The synthesis of pyrazole-benzothiazole hybrids has shown that compounds with electron-withdrawing groups on either ring exhibit significant growth inhibition in cancer cell lines. nih.gov Furthermore, the synthesis of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues, including those with a 3-nitrophenyl group on the pyrazole ring, has been explored for their cytotoxic effects. nih.gov

Exploration of Novel Synthetic Methodologies for Sustainable Production

The development of environmentally friendly and efficient synthetic routes for this compound and its analogues is critical for its large-scale production and broader application. Green chemistry principles are being increasingly applied to the synthesis of pyrazole derivatives.

Future research in this area will likely focus on:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Catalyst-free multicomponent reactions: These reactions in greener solvents like magnetized distilled water offer a clean and efficient pathway.

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety for handling potentially hazardous intermediates, and easier scalability. nih.govrsc.orgresearchgate.netencyclopedia.pub The synthesis of pyrazoles from acetophenones in a two-stage flow process has been successfully demonstrated. rsc.org

Biocatalysis: The use of enzymes as catalysts can lead to highly selective and environmentally benign synthetic processes.

Advanced In Silico Approaches for Predictive Modeling and Lead Identification

Computational methods play a pivotal role in accelerating the discovery and optimization of bioactive molecules. Advanced in silico approaches are being employed to predict the properties and biological activities of this compound analogues, thereby guiding synthetic efforts.

Key computational tools include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to a specific protein target. alrasheedcol.edu.iqnih.govbioinformation.netnih.govnih.govresearchgate.net For example, docking studies of pyrazole derivatives have been used to screen for potential inhibitors of receptor tyrosine kinases and protein kinases involved in cancer. bioinformation.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.netnih.govscispace.com These models can predict the activity of newly designed analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the mechanism of action at a molecular level. rsc.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for identifying drug-like candidates.

Mechanistic Studies of Biological Activities at a Molecular Level